N-methyl-N-nitrosocyclobutanamine
Description
N-Methyl-N-nitrosocyclobutanamine is a nitrosamine compound characterized by a cyclobutane ring attached to an N-methyl-N-nitroso amine group. The cyclobutane ring introduces structural rigidity, which may influence reactivity, solubility, and toxicokinetics compared to linear-chain nitrosamines.
Properties
CAS No. |
2624140-70-9 |
|---|---|
Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
N-cyclobutyl-N-methylnitrous amide |
InChI |
InChI=1S/C5H10N2O/c1-7(6-8)5-3-2-4-5/h5H,2-4H2,1H3 |
InChI Key |
XBJRRLMCVKWJOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC1)N=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-methyl-N-nitrosocyclobutanamine can be achieved through various methods. One efficient method involves the nitrosation of secondary amines using tert-butyl nitrite under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields. Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions under mild and homogeneous conditions . Industrial production methods typically involve similar nitrosation reactions but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N-methyl-N-nitrosocyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include tert-butyl nitrite for nitrosation and various oxidizing or reducing agents depending on the desired transformation . Major products formed from these reactions include nitroso derivatives and amine derivatives.
Scientific Research Applications
N-methyl-N-nitrosocyclobutanamine has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of N-nitrosamines.
Biology: Research on its mutagenic and carcinogenic properties helps understand the biological impact of N-nitrosamines.
Mechanism of Action
The mechanism of action of N-methyl-N-nitrosocyclobutanamine involves its bioactivation and interaction with cellular components. The compound undergoes metabolic activation, leading to the formation of reactive intermediates that can interact with DNA and proteins, causing mutations and potentially leading to carcinogenesis . The molecular targets include DNA and various enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Differences
- Cyclobutane Ring: Unlike linear-chain nitrosamines (e.g., NDMA, NDBA), the cyclobutane ring in this compound introduces steric hindrance and ring strain.
- Alkyl Group Size: Smaller alkyl groups (e.g., methyl in NDMA) are associated with higher carcinogenic potency due to efficient metabolic conversion to reactive diazonium ions. Larger or cyclic groups, as in this compound, may hinder enzymatic activation .
Toxicological and Regulatory Considerations
- NDMA: A well-studied carcinogen with an oral slope factor of 51 (mg/kg/day)⁻¹, indicating high potency. It is regulated by the FDA with strict acceptable intake limits (e.g., 96 ng/day in pharmaceuticals) .
- NDBA : Less potent than NDMA, with longer alkyl chains delaying metabolic activation. Regulatory limits are less stringent compared to NDMA .
- This compound: No specific toxicity data are available. Regulatory agencies like the FDA and EPA would likely apply precautionary limits similar to NDMA until further studies are conducted .
Experimental Data from Analogous Compounds
highlights experimental results for nitrosamines:
- N-Nitrosodimethylamine (NDMA): Significant carcinogenic effects in 16/20 experimental batches at doses as low as 0.1 mg/L .
- N-Nitrosodiethylamine (DEN): Demonstrated hepatocarcinogenicity in rodents, with potency lower than NDMA but higher than NDBA .
- This supports the hypothesis that this compound may exhibit distinct toxicokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
